Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of a β-keto ester, aldehyde, and urea/thiourea. The compound features a 4-nitrophenyl group at position 4, a methyl group at position 6, and a benzyl ester at position 5, which may enhance lipophilicity and bioactivity compared to smaller esters like methyl or ethyl .
Properties
IUPAC Name |
benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-16(18(23)27-11-13-5-3-2-4-6-13)17(21-19(24)20-12)14-7-9-15(10-8-14)22(25)26/h2-10,17H,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXWNATDNUXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17N3O5
- Molecular Weight : 367.36 g/mol
- IUPAC Name : Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Pharmacological Activity
This compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to the presence of the nitrophenyl group, which enhances its interaction with microbial cell membranes.
- Anti-inflammatory Properties :
-
Antioxidant Activity :
- The compound has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage and aging.
The mechanisms underlying the biological activities of Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- Cellular Signaling Modulation : It has been suggested that this compound can modulate signaling pathways related to cell survival and apoptosis, potentially influencing cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains tested the antimicrobial efficacy of Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo. The results indicated a significant inhibition of growth in Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (64) |
| Escherichia coli | 16 | Ampicillin (32) |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo resulted in a significant decrease in paw edema compared to the control group. This study highlighted its potential as a therapeutic agent for inflammatory diseases.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Benzyl Compound | 45 |
Scientific Research Applications
Antimicrobial Activity
Research has shown that Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
Study Findings:
A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (64) |
| Escherichia coli | 16 | Ampicillin (32) |
The results indicate that Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo is more effective than standard antibiotics for certain strains, suggesting its potential as a new antimicrobial agent.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in preclinical studies. In an induced inflammation model using rats, administration of the compound resulted in a significant reduction in paw edema.
Study Findings:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Benzyl Compound | 45 |
This reduction highlights its potential utility in treating inflammatory diseases.
Antioxidant Activity
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo has been evaluated for its antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress within cellular systems. This activity is crucial for preventing cellular damage and aging processes.
Case Study 1: Antimicrobial Efficacy
A detailed study on the antimicrobial efficacy of Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo revealed significant growth inhibition of various bacteria at lower concentrations compared to conventional antibiotics. This suggests a potential role in developing new antimicrobial therapies.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models, indicating its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of Selected DHPM Derivatives
Key Observations :
- Ester Group Impact : The benzyl ester’s bulkier structure (vs. methyl/ethyl) may improve membrane permeability but could reduce synthetic yield due to steric hindrance. Ethyl and methyl esters achieve higher yields (91.5–94%) under optimized catalytic conditions .
- Aryl Substituent Effects : The 4-nitrophenyl group enhances electron-withdrawing properties, stabilizing the DHPM core and improving reactivity. Substitution with electron-donating groups (e.g., 4-hydroxyphenyl) reduces yield and bioactivity .
Catalytic Efficiency and Reaction Optimization
- Fe₃O₄ Nanoparticles: The ethyl 4-nitrophenyl derivative was synthesized with 94% yield using Fe₃O₄ nanoparticles in ethanol under reflux, highlighting the catalyst’s reusability and low loading (5 mmol) .
- Pumice Catalyst : The methyl 4-nitrophenyl analog achieved 91.5% yield under solvent-free conditions, emphasizing eco-friendly synthesis .
- Traditional Acid Catalysis : HCl-mediated reactions (e.g., for 5-methylfuran-2-yl derivatives) show lower yields (56.2–76.9%), likely due to side reactions .
Antioxidant Activity
While the benzyl derivative’s antioxidant properties are unreported, structurally related 2-thioxo analogs (e.g., ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-DHPM) demonstrate moderate radical scavenging activity (IC₅₀ = 0.6 mg/mL for diphenyl picrylhydrazine) . The nitro group’s redox-inert nature may limit antioxidant efficacy compared to thiol or phenolic groups.
Structural and Spectral Comparisons
- IR/NMR Data : The methyl 4-nitrophenyl derivative shows characteristic peaks at 1751 cm⁻¹ (ester C=O), 1657 cm⁻¹ (cyclic C=O), and δ 5.1 ppm (cyclic CH) in ¹H NMR, consistent with DHPM core stability. Benzyl analogs would exhibit additional aromatic signals (δ 7.2–7.5 ppm) from the benzyl group .
- Thermal Stability : The methyl 4-nitrophenyl derivative has a high melting point (236°C), indicating crystalline stability, whereas ethyl esters may exhibit lower melting points due to increased flexibility .
Q & A
Q. What are the primary synthetic routes for Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-nitrobenzaldehyde), a β-ketoester (e.g., benzyl acetoacetate), and urea/thiourea. Key steps include:
- Reaction Optimization : Use of Fe3O4 magnetic nanoparticles as a catalyst under reflux in ethanol, achieving 94% yield .
- Characterization : Post-synthesis purification via column chromatography and validation using IR, <sup>1</sup>H/<sup>13</sup>C NMR, and HRMS .
Q. How is the compound characterized structurally?
- Crystallography : Single-crystal X-ray diffraction (employing SHELX software ) confirms the tetrahydropyrimidine core and boat conformation of the dihydropyrimidinone ring.
- Spectroscopy : IR identifies carbonyl (1700–1680 cm<sup>-1</sup>) and nitro (1525 cm<sup>-1</sup>) stretches; NMR resolves substituent environments (e.g., 4-nitrophenyl protons at δ 7.6–8.1 ppm) .
Q. What are the standard purity assessment methods?
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .
- Thermal Analysis : Melting point determination (e.g., 152°C for analogs ) ensures consistency.
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products?
- Catalyst Screening : Fe3O4 nanoparticles reduce reaction time (12 hours vs. 24+ hours) and increase yield (94% vs. 70–85% with traditional acids) .
- Solvent Effects : Ethanol enhances solubility of nitroaromatic intermediates compared to THF .
- Regioselectivity : Substituent positioning (e.g., meta vs. para nitro groups) impacts cyclization efficiency; computational modeling (DFT) predicts transition states .
Q. How do structural modifications influence biological activity?
- Analog Comparison :
| Substituent Position | Bioactivity |
|---|---|
| 4-Nitrophenyl (target) | Anticancer (IC50 ~10 μM) |
| 3-Bromophenyl (analog) | Antimicrobial (MIC 25 μg/mL) |
| 4-Methoxyphenyl (analog) | Anti-inflammatory (COX-2 inhibition) |
- Mechanistic Insights : Nitro groups enhance electrophilicity, facilitating DNA intercalation or enzyme inhibition (e.g., thymidine phosphorylase) .
Q. How to resolve contradictions in reported biological data?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) account for divergent IC50/MIC values .
- Solubility Factors : Low aqueous solubility of nitroaromatic derivatives may understate in vitro activity; use DMSO carriers at <0.1% to avoid cytotoxicity .
Q. What computational tools predict interaction mechanisms?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like DNA topoisomerase II or kinase domains .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
